molecular formula C11H9N3O3S2 B3175310 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 956576-66-2

4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Cat. No.: B3175310
CAS No.: 956576-66-2
M. Wt: 295.3 g/mol
InChI Key: LTIWDUKNVMBOEM-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide (hereafter referred to as Compound 4x) is a derivative of sulfamethoxazole (SMX), a sulfonamide antibiotic with the IUPAC name 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide . Compound 4x is synthesized by replacing the primary amino group of SMX with an isothiocyanate (-NCS) moiety. The synthesis involves reacting SMX with AgSCF₃ and KBr in dry acetonitrile at room temperature, yielding a yellow solid with a 97% yield, a melting point of 190–191°C, and confirmed structural integrity via ¹H/¹³C NMR and HRMS .

Properties

IUPAC Name

4-isothiocyanato-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c1-8-6-11(13-17-8)14-19(15,16)10-4-2-9(3-5-10)12-7-18/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIWDUKNVMBOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which react with the isothiocyanate group. Typical reaction conditions involve moderate temperatures and the use of organic solvents.

Major Products Formed

The major products formed from reactions involving 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide include thiourea derivatives and other substituted products, depending on the nature of the nucleophile used.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its ability to react with nucleophiles, forming stable thiourea derivatives. This reactivity is leveraged in bioconjugation and labeling techniques, where the compound targets specific functional groups on biomolecules . The molecular pathways involved in its biological activity are still under investigation, but its ability to form covalent bonds with proteins and other biomolecules is a key aspect of its function.

Comparison with Similar Compounds

Thiazolidinone Hybrids (7a–l)

Derivatives such as 7a–l are synthesized via cyclocondensation of SMX’s 4-amino intermediate with aryl aldehydes and mercaptoacetic acid. These compounds exhibit a 4-thiazolidinone core and demonstrate potent antitubercular activity. For example:

  • 7d, 7g, 7i, 7k, 7l showed IC₉₀ values of 0.058–0.22 µg/mL against M. bovis BCG and 0.43–5.31 µg/mL against M. tuberculosis H37Ra .
  • 7c (4-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide) has a melting point of 242–234°C and an 84% yield .

Key Differences :

  • Compound 4x lacks the thiazolidinone ring but introduces a reactive isothiocyanate group, which may enhance electrophilic interactions with biological targets.
  • Thiazolidinones prioritize antimycobacterial activity, whereas Compound 4x’s applications remain unexplored in the provided evidence.

Ketone and Oxoalkyl Derivatives (S12–S16)

These derivatives modify the amino group of SMX with ketone or oxoalkyl chains. Examples include:

  • S12: 4-Amino-N-(5-methylisoxazol-3-yl)-N-(3-oxo-3-phenylpropyl)benzenesulfonamide (64% yield, m.p. 200–202°C) .
  • S15: 4-Amino-N-(2-(4-chlorophenyl)-2-oxoethyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (75% yield, m.p. 182–184°C), tested as a carbonic anhydrase inhibitor .

Key Differences :

  • Compound 4x’s isothiocyanate group offers distinct reactivity compared to the ketone moieties in S12–S16, which are tailored for enzyme inhibition.

Antidiabetic Beta-Amino Ketone Derivatives

Derivatives like 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide exhibit:

  • Protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibition at low concentrations (5–10 µg/mL) .
  • PPARγ activation, with Compound 12 showing 66.35% agonist activity compared to pioglitazone .

Key Differences :

  • Compound 4x’s isothiocyanate group may target different pathways (e.g., covalent binding to cysteine residues) compared to the beta-amino ketone scaffold’s enzyme inhibition.

Chlorinated and Heterocyclic Derivatives

  • SMZ-Cl (4-amino-3-chloro-N-(5-methylisoxazol-3-yl)benzenesulfonamide): Synthesized via chlorosulfonation of o-chloroacetanilide (46% yield), characterized by NMR and HRMS .
  • Compound 34 : N-(5-Methylisoxazol-3-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (88% yield), evaluated for anticancer activity .

Key Differences :

  • Chlorination (SMZ-Cl) introduces steric and electronic effects distinct from the isothiocyanate group.

Biological Activity

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide (CAS No. 956576-66-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

  • Molecular Formula: C₁₁H₉N₃O₃S₂
  • Molecular Weight: 295.34 g/mol
  • CAS Number: 956576-66-2

Synthesis

The synthesis of 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with isothiocyanate derivatives under controlled conditions. The process can be optimized for yield and purity through various methods, including column chromatography.

Anticancer Properties

Research indicates that compounds containing isothiocyanate groups often exhibit anticancer properties. For instance, studies have shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress.

Enzyme Inhibition

A significant area of research focuses on the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. A study evaluated several sulfonamide derivatives for their inhibitory potential against different isoforms of human carbonic anhydrase (hCA). While many derivatives displayed weak inhibition, some showed promising activity that could be further explored for therapeutic applications .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Isothiocyanates are known to exhibit antibacterial effects against a range of pathogens. Preliminary studies have indicated that related compounds can inhibit bacterial growth, although specific data on 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide is limited.

Case Studies

StudyFindings
Inhibition of Human Carbonic Anhydrase Compound derivatives were assessed for hCA inhibition; some showed modest inhibition (K_i values around 96 μM) suggesting potential as lead molecules .
Antitumor Activity Related isothiocyanate compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating a need for further investigation into this compound's efficacy .

The biological activity of 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins, leading to modifications in protein function. The reactive isothiocyanate group allows it to interact with thiol groups in proteins, potentially altering their activity and stability.

Q & A

Q. What is the optimized synthetic route for 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide, and how is its purity validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution of the primary amine group in sulfamethoxazole (SMX) using silver thiocyanate (AgSCF₃) in anhydrous methanol under ambient conditions. Key steps include:

  • Reacting SMX (0.2 mmol) with AgSCF₃ (2 equiv) and KBr (1.5 equiv) in methanol for 1 hour.
  • Purification via silica gel chromatography (ethyl acetate/hexane eluent) yields a 97% pure product as a yellow solid. Structural validation employs 1H^1H NMR (δ 7.85–6.85 ppm for aromatic protons), 13C^{13}C NMR (δ 165.2 ppm for isothiocyanate carbon), and HRMS (m/z 294.02 [M+H]+^+) .

Q. Which analytical techniques are critical for characterizing 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide?

Methodological Answer: Multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential:

  • 1H^1H NMR identifies aromatic and isoxazole protons, while 13C^{13}C NMR confirms the isothiocyanate group (δ 120–130 ppm).
  • HRMS provides exact mass confirmation (e.g., m/z 294.02 for [M+H]+^+).
  • IR spectroscopy verifies the isothiocyanate stretch (~2050 cm1^{-1}) .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive heterocyclic hybrids?

Methodological Answer: The isothiocyanate group enables cyclocondensation with aldehydes and thiols to form thiazolidinones or triazoles. For example:

  • React with aryl aldehydes (e.g., 4-methoxybenzaldehyde) and mercaptoacetic acid in toluene under reflux to yield thiazolidinone hybrids.
  • Use click chemistry with azides (e.g., galactosyl-azides) to synthesize triazolo-benzenesulfonamides, assessed for antiparasitic activity (IC₅₀: 2–10 μM against Trypanosoma cruzi) .

Q. What are the environmental transformation pathways of this compound under denitrifying conditions?

Methodological Answer: Under anaerobic denitrification:

  • The isothiocyanate group hydrolyzes to an amine, reverting to SMX, which is further metabolized to 4-nitro-SMX (a stable byproduct).
  • Retransformation occurs in nitrate-depleted environments, with SMX recovery (53% initial concentration after 87 days).
  • Confirm metabolites via LC-MS/MS using synthesized reference standards (e.g., 4-nitro-SMX: m/z 282.05 [M+H]+^+) .

Q. How can crystallographic data for this compound be refined using computational tools?

Methodological Answer: Single-crystal X-ray diffraction data are processed via SHELX software:

  • Use SHELXD for phase determination and SHELXL for refinement (R-factor < 5%).
  • Validate hydrogen bonding (e.g., N–H···O=S interactions) and π-stacking using WinGX or ORTEP-3 for visualization .

Q. What strategies mitigate conflicting data in degradation studies of this compound?

Methodological Answer: Discrepancies in degradation kinetics arise from redox conditions and microbial consortia. Resolve by:

  • Conducting parallel experiments under controlled O₂ levels (aerobic vs. anaerobic).
  • Quantifying intermediates via isotope dilution (e.g., 15N^{15}N-labeled SMX) and cross-validating with QSAR models .

Key Recommendations for Researchers

  • Prioritize HRMS and 13C^{13}C-NMR to resolve structural ambiguities in synthetic byproducts .
  • Use SHELXTL for high-resolution crystallographic refinement, especially for hydrogen-bonding networks .
  • Validate environmental metabolites with isotopically labeled standards to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 2
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4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide

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